Apremilast is a novel anti-inflammatory drug used for the treatment of psoriasis (Ps) and psoriatic arthritis (PsA). [] It is a phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] Apremilast is orally active and has shown potent anti-inflammatory effects in pre-clinical studies. [, ]
Apremilast forms well-organized structures in the solid state with a π-philic pocket, which is susceptible to aromatic–aromatic interactions. [] This arrangement is preserved even after melting the sample. [] The π-philic pocket can be filled with various small molecules (e.g., dichloromethane, ethyl acetate, acetonitrile, toluene, benzene, pyridine) through mechanochemical grinding, forming solvatomorphs. []
Apremilast, in its solid state, acts as a selective π-philic mechanoreceptor, preferentially interacting with aromatic species. [] This selectivity was demonstrated by grinding Apremilast with a mixture of solvents (dichloromethane, acetonitrile, toluene), where only toluene was incorporated into the crystal lattice. [] This suggests a strong preference for favorable interactions with aromatic molecules.
Apremilast acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It potentiates threshold responses to glutamate in fluorometric Ca2+ assays, shifting mGluR5 agonist concentration-response curves to glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG) to the left. [] Apremilast doesn't affect [3H]quisqualate binding to mGluR5, nor does it affect the binding of 2-methyl-6-(phenylethynyl)-pyridine analogs to mGluR5. [] These findings suggest that Apremilast exerts its allosteric effects through a unique binding site distinct from known allosteric modulators.
Apremilast is clinically approved for the treatment of psoriasis and psoriatic arthritis. [] Preclinical studies have demonstrated its anti-inflammatory effects in carrageenan-induced lung inflammation, decreasing pro-inflammatory mediators and increasing anti-inflammatory mediators. [] Additionally, Apremilast potentiates mGluR5-mediated responses in various experimental settings, suggesting potential applications in neurological disorders. [, ]
Further research is needed to fully elucidate the mechanism of action of Apremilast, particularly its interaction with the allosteric site of mGluR5. [, ] Investigating the structural features responsible for its selectivity towards aromatic interactions in the solid state could lead to the development of novel drug delivery systems or co-crystallization strategies. [] Exploring the potential of Apremilast in other inflammatory diseases and neurological disorders could expand its therapeutic applications.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: